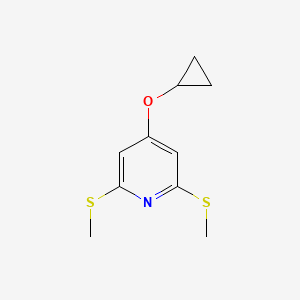
4-Cyclopropoxy-2,6-bis(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE is an organic compound with the molecular formula C10H13NOS2 and a molecular weight of 227.35 g/mol This compound is characterized by the presence of a pyridine ring substituted with cyclopropoxy and methylsulfanyl groups at the 4 and 2,6 positions, respectively
Preparation Methods
The synthesis of 4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is introduced via nucleophilic substitution reactions using cyclopropyl halides.
Addition of Methylsulfanyl Groups: The methylsulfanyl groups are added through thiolation reactions using methylthiolating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.
Scientific Research Applications
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to desired biological effects .
Comparison with Similar Compounds
4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE can be compared with other pyridine derivatives, such as:
4-Cyclopropoxy-2-(methylsulfanyl)pyridine: This compound lacks one methylsulfanyl group, resulting in different chemical properties and reactivity.
2,6-Bis(methylsulfanyl)pyridine: This compound lacks the cyclopropoxy group, affecting its binding interactions and applications.
The uniqueness of 4-CYCLOPROPOXY-2,6-BIS(METHYLSULFANYL)PYRIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H13NOS2 |
|---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
4-cyclopropyloxy-2,6-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS2/c1-13-9-5-8(12-7-3-4-7)6-10(11-9)14-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MYFDUICIISWOIU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=N1)SC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


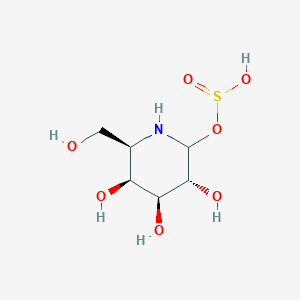
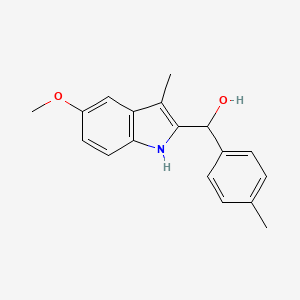
![2-Amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14813587.png)
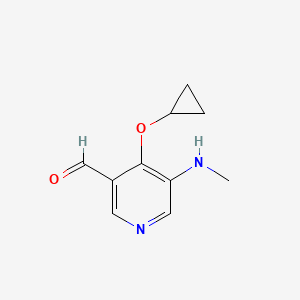
![Rel-((1S,5S,6S)-3-benzyl-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B14813600.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]propanamide](/img/structure/B14813618.png)
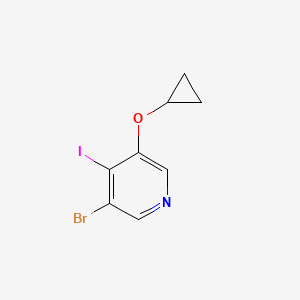
![5-[(Ethenyldimethylsilyl)oxy]-3,3,9-trimethyl-5-phenyl-4,6-dioxa-3,5,7-trisiladeca-1,8-diene](/img/structure/B14813626.png)
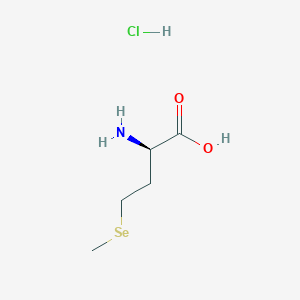
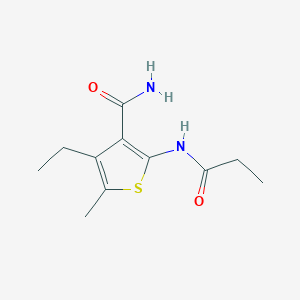
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)
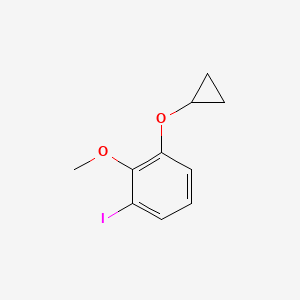
![Endo-8-oxabicyclo[3.2.1]octane-3-acetic acid](/img/structure/B14813650.png)
